2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide is a synthetic compound that belongs to a class of organic molecules known for their potential pharmacological properties. This compound features a complex structure that incorporates various functional groups, making it of interest in medicinal chemistry. The molecular formula is , and its molecular weight is approximately 398.5 g/mol. The compound is characterized by the presence of a methoxyphenoxy group and a piperidinyl moiety, which are significant in determining its biological activity and interaction with biological targets .
This compound is classified as a synthetic organic compound primarily used in the field of medicinal chemistry. It is often investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders or as a psychoactive substance. The compound's structure suggests it may interact with specific receptors in the brain, although detailed studies are required to confirm its pharmacological effects.
The synthesis of 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The general approach includes:
Technical details regarding reaction conditions (e.g., temperature, solvents, catalysts) would depend on specific protocols established in laboratory settings.
The molecular structure of 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide can be represented using various structural depictions, including:
COc1ccc(cc1)C(CNC(COc1ccc(cc1)OC)=O)N1CCCCC1
VHSJQDWULROBTI-QFIPXVFZSA-N
The compound exhibits several notable features:
The chemical reactivity of 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide can be explored through various reactions:
These reactions are crucial for understanding the stability and potential metabolic pathways of the compound.
The mechanism of action for 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide likely involves interaction with neurotransmitter receptors or other molecular targets within the central nervous system.
Potential mechanisms include:
Further pharmacological studies would provide clarity on these interactions.
Key physical and chemical properties of 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 398.5 g/mol |
LogP (Partition Coefficient) | 3.1609 |
LogD (Distribution Coefficient) | 2.6425 |
Polar Surface Area | 50.014 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
These properties suggest moderate lipophilicity, which could influence its bioavailability and distribution within biological systems.
Due to its unique structure, 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide holds potential applications in various scientific fields:
Continued research may reveal further applications in drug development and therapeutic interventions.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: